molecular formula C5H5NOS B2851481 2-Thiazoleacetaldehyde CAS No. 1095714-43-4

2-Thiazoleacetaldehyde

Cat. No.: B2851481
CAS No.: 1095714-43-4
M. Wt: 127.16
InChI Key: QBKSVBRTBPDFHO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Aldehyde Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in numerous natural products and synthetic compounds. rsc.org The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in many biologically active molecules, including vitamin B1 (thiamine). wikipedia.orgbepls.com The stability of the thiazole ring under various reaction conditions makes it a reliable scaffold in multi-step syntheses. orgsyn.org

Aldehydes, characterized by a formyl group (-CHO), are one of the most important functional groups in organic synthesis. Their electrophilic carbon atom readily undergoes nucleophilic attack, making them crucial intermediates for forming new carbon-carbon bonds and for conversion into a variety of other functional groups. The presence of the aldehyde group in 2-Thiazoleacetaldehyde provides a reactive site for chain elongation and the introduction of diverse substituents.

Evolution of Thiazole-Aldehyde Synthetic Strategies

The synthesis of thiazole derivatives has evolved significantly over the years, with several named reactions forming the cornerstone of their preparation. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a prominent and traditional method. wikipedia.orgbepls.com Other classical methods include the Robinson-Gabriel and Cook-Heilborn syntheses. bepls.com

A significant advancement in the synthesis of aldehydes from thiazoles is the "Thiazole-Aldehyde Synthesis." This strategy utilizes the thiazole ring as a "masked" formyl group. orgsyn.org A key reagent in this approach is 2-trimethylsilylthiazole (2-TST), which acts as a formyl anion equivalent. orgsyn.org This method involves the reaction of 2-TST with an electrophile, such as an aldehyde, followed by a three-step, one-pot procedure to unmask the aldehyde functionality. orgsyn.org This process typically involves N-methylation of the thiazole ring with methyl iodide, reduction with sodium borohydride (B1222165), and subsequent hydrolysis with a mercury(II) salt to yield the final aldehyde. wikipedia.org

This strategy has proven particularly useful in the stereoselective synthesis of chiral α-hydroxy aldehydes and has been applied in the homologation of sugars. orgsyn.org More recent developments have focused on creating more environmentally friendly and efficient synthetic routes, including one-pot multi-component reactions and the use of green catalysts and solvents. bepls.comsci-hub.se

Scope and Research Significance of this compound Studies

The research significance of this compound lies primarily in its utility as a synthetic intermediate. Its structural features make it a valuable precursor for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

The aldehyde functionality allows for its participation in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions enable the extension of the carbon chain and the introduction of new functional groups, leading to the construction of diverse molecular architectures.

The thiazole core is a well-established pharmacophore, and many thiazole-containing compounds exhibit a broad spectrum of biological activities. Therefore, this compound serves as a key starting material for the synthesis of novel thiazole derivatives that can be evaluated for their potential as therapeutic agents. Research has shown that thiazole-based compounds can possess anticancer, antibacterial, antifungal, antiviral, and antioxidant properties. acs.orgnih.gov

Furthermore, the study of this compound and its reactions contributes to a deeper understanding of the reactivity of heterocyclic aldehydes and helps in the development of new synthetic methodologies. The ongoing exploration of its chemical properties and synthetic applications continues to expand the toolbox of organic chemists.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC5H5NOS
Molecular Weight127.16 g/mol
Boiling Point64-70 °C at 10 mmHg vdoc.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSVBRTBPDFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiazoleacetaldehyde and Its Derivatives

Established Synthetic Routes to the Thiazole (B1198619) Moiety

The classical syntheses of the thiazole ring have been the bedrock of heterocyclic chemistry for over a century, providing reliable, albeit sometimes harsh, methods for constructing this important scaffold.

Thiazole-Aldehyde Synthesis Utilizing Formyl Anion Equivalents

A significant strategy for the synthesis of thiazole aldehydes involves the use of formyl anion equivalents. orgsyn.org This approach, often referred to as the "Thiazole-Aldehyde Synthesis," utilizes a thiazole ring as a masked formyl group. orgsyn.org A key reagent in this methodology is 2-(trimethylsilyl)thiazole (B1297445) (2-TST), which serves as a stable and effective formyl anion equivalent. orgsyn.orgiupac.org

The general process involves the reaction of 2-TST with an aldehyde or another suitable electrophile. orgsyn.org This addition is followed by a three-step, one-pot procedure to unmask the aldehyde functionality. This sequence typically includes N-methylation of the thiazole ring with an agent like methyl iodide, reduction with sodium borohydride (B1222165), and subsequent hydrolysis, often facilitated by mercury(II) chloride in water. orgsyn.orgwikipedia.org This method has proven particularly useful in the stereoselective synthesis of complex molecules, such as chiral polyhydroxylated aldehydes, through iterative one-carbon homologation of simpler chiral aldehydes. orgsyn.orgiupac.orgacs.org

The reaction of 2-TST with aldehydes often proceeds with high diastereoselectivity. iupac.org For instance, its addition to chiral α-alkoxy aldehydes typically yields anti-adducts with high selectivity. iupac.org This stereochemical control is a valuable feature of the thiazole-aldehyde synthesis. iupac.org

Hantzsch Thiazole Synthesis and Related Cyclocondensation Reactions

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most prominent and widely used methods for constructing the thiazole ring. wikipedia.orgchemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.comsynarchive.com The reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.comyoutube.com A common variation involves the use of thiourea (B124793) in place of a thioamide to produce 2-aminothiazoles. chemhelpasap.comkuey.net For example, the reaction of 2-bromoacetophenone (B140003) with thiourea yields 2-amino-4-phenylthiazole. chemhelpasap.com

While effective, the classical Hantzsch synthesis can sometimes require harsh conditions, such as refluxing in alcohol for extended periods. globalresearchonline.net

Alternative Classical Thiazole Syntheses (e.g., Robinson-Gabriel, Cook-Heilborn)

Beyond the Hantzsch synthesis, other classical methods provide alternative pathways to thiazole derivatives.

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form an oxazole, which can be adapted for thiazole synthesis. wikipedia.org The starting 2-acylamino-ketone can be prepared via the Dakin-West reaction. wikipedia.org While primarily used for oxazoles, modifications can lead to thiazoles. figshare.com

The Cook-Heilborn synthesis is a notable method for producing 5-aminothiazoles. wikipedia.orgwikipedia.org This reaction occurs under mild conditions, often at room temperature, and involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com The mechanism begins with the nucleophilic attack of the amine's nitrogen on the carbon of the sulfur-containing reagent. wikipedia.org This method was significant as it provided one of the first efficient routes to 5-aminothiazoles, which were previously a relatively unexplored class of compounds. wikipedia.org

Modern and Sustainable Synthetic Approaches

In recent years, the development of synthetic methodologies for thiazoles has increasingly focused on aligning with the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Green Chemistry Principles in Thiazole Compound Synthesis

The push towards sustainable chemistry has led to the development of several eco-friendly strategies for thiazole synthesis. bohrium.comresearchgate.net These methods prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net Key green techniques that have been successfully applied to thiazole synthesis include the use of green solvents (like water or ethanol-water mixtures), recyclable catalysts, microwave irradiation, and ultrasound-mediated synthesis. bohrium.comresearchgate.netbepls.com These approaches often lead to shorter reaction times, higher yields, and simpler purification procedures compared to conventional methods. researchgate.netbepls.com

An example of a green approach is the catalyst-free synthesis of thiazole derivatives by reacting dithiocarbamates and α-halocarbonyl compounds in water. bepls.com Another innovative green method is the electrochemical synthesis of 2-aminothiazoles from enaminones and thioureas, which involves a cascade C-H thiolation and C-N amination. rsc.org

Multi-Component One-Pot Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in green chemistry for the synthesis of complex molecules like thiazoles in a single step from three or more starting materials. thieme-connect.comscilit.com MCRs are highly atom-economical and efficient, often proceeding under mild conditions with high yields. thieme-connect.comacs.org

Several one-pot syntheses for thiazole derivatives have been developed. One such example is a four-component reaction involving oxo compounds, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This method provides a straightforward alternative to traditional multi-step procedures. thieme-connect.com Another approach involves the one-pot condensation of an α-haloketone, thiourea, and a substituted aldehyde or pyrazolone, sometimes under solvent-free conditions, to produce highly substituted thiazoles. globalresearchonline.netscispace.com The use of recyclable magnetic nanoparticles as catalysts in these MCRs further enhances their green credentials by allowing for easy separation and reuse of the catalyst. acs.orgnih.gov

Below is an interactive data table summarizing various synthetic approaches for thiazole derivatives.

Synthetic Method Reactants Products Key Features References
Thiazole-Aldehyde Synthesis 2-(trimethylsilyl)thiazole, AldehydeThiazole-substituted alcohol (precursor to aldehyde)Uses thiazole as a masked formyl group; good for stereoselective synthesis. orgsyn.orgiupac.org
Hantzsch Thiazole Synthesis α-Haloketone, Thioamide/ThioureaSubstituted Thiazole/2-AminothiazoleWidely applicable and generally high-yielding. wikipedia.orgchemhelpasap.comsynarchive.com
Cook-Heilborn Synthesis α-Aminonitrile, Carbon Disulfide/Dithioacid5-AminothiazoleMild reaction conditions; specific for 5-aminothiazoles. wikipedia.orgpharmaguideline.com
Green MCR (Nanoparticle-catalyzed) α-Halo carbonyl compound, Thiosemicarbazide, Anhydride (B1165640)Substituted ThiazoleOne-pot, high atom economy, reusable catalyst. acs.org
Green MCR (Solvent-free) α-Haloketone, Thiourea, Substituted pyrazoloneSubstituted ThiazoleEnvironmentally friendly, high yields, short reaction times. globalresearchonline.net
Recyclable Catalyst Systems and Green Solvents

The development of recyclable catalyst systems and the use of green solvents are pivotal in the sustainable synthesis of thiazole derivatives. bepls.comresearchgate.net

Recyclable Catalysts:

Heterogeneous catalysts, particularly those based on nanoparticles, have emerged as a viable and cost-effective alternative to traditional homogeneous catalysts. nih.gov Their insolubility in the reaction mixture simplifies separation, recovery, and reuse. nih.gov For instance, a chitosan-capped calcium oxide nanocomposite has been developed as an efficient, recyclable, and heterogeneous base nanocatalyst for thiazole synthesis. nih.gov Similarly, palladium catalysts supported on materials like titanium dioxide (Pd/TiO₂) have shown high catalytic activity and can be stabilized on frameworks like cordierite (B72626) monoliths for easy separation and recycling. mdpi.com Zirconium (Zr) and hafnium (Hf)-containing catalysts with both acidic and basic sites have also been explored for catalytic transfer hydrogenation reactions, offering a recyclable and efficient option. frontiersin.org The use of supramolecular strategies, where catalysts are anchored to a support via non-covalent interactions, also allows for recycling by filtration. nih.gov

Green Solvents:

Water is an attractive green solvent due to its abundance, low cost, and non-flammability. researchgate.net It can activate functional groups by forming hydrogen bonds and promote reactions through the hydrophobic effect. researchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used in the Hantzsch reaction to synthesize thiazole derivatives, avoiding volatile organic solvents. researchgate.net This DES media can be reused multiple times without a significant drop in yield. researchgate.net Other green solvents like polyethylene (B3416737) glycol (PEG) have also been employed. For example, PEG-400 has been used as a solvent in the synthesis of 2-(2-hydrazinyl)thiazoles, demonstrating its potential as a green reaction medium. nih.gov The use of ionic liquids as a reaction medium has also been shown to be more efficient than typical organic solvents, with the added benefit of being reusable. mdpi.com

The following table summarizes some examples of recyclable catalysts and green solvents used in thiazole synthesis.

Catalyst SystemGreen SolventReaction TypeAdvantages
Chitosan-capped CaO-Thiazole synthesisRecyclable, heterogeneous
Pd/TiO₂ on cordierite-Suzuki couplingHigh activity, easy separation
Zr/Hf-containing catalysts-Catalytic transfer hydrogenationRecyclable, bifunctional
Choline chloride/glycerolDeep Eutectic SolventHantzsch reactionReusable, avoids VOCs
-WaterVariousAbundant, non-flammable
-Polyethylene glycol (PEG)Hydrazinyl thiazole synthesisGreen reaction medium
-Ionic LiquidsThiazole synthesisEfficient, reusable
Solvent-Free Methodologies

Solvent-free synthesis, often employing grinding techniques, presents a highly environmentally friendly and economical approach. jocpr.comresearchgate.net These reactions can lead to easier product isolation, and in many cases, offer significant advantages in terms of yield, selectivity, and simplicity of the reaction procedure. jocpr.com Microwave irradiation is often combined with solvent-free conditions to further enhance reaction rates. For example, the microwave-assisted ring closure of 4-thioamidobutanols to form tetrahydro-1,3-thiazepines has been successfully achieved under solvent-free conditions using trimethylsilyl (B98337) polyphosphate (PPSE) as a promoter. beilstein-journals.org Similarly, copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids has been effectively carried out under solvent-free mechanochemical conditions. beilstein-journals.org While solvent-free conditions can sometimes lead to a loss of enantioselectivity, they can also allow for a significant reduction in catalyst loading while maintaining excellent conversion rates. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This method is considered environmentally friendly and has been widely applied to the synthesis of various thiazole derivatives. researchgate.netnih.gov For instance, the synthesis of trisubstituted thiazoles has been achieved in good to very good yields using microwave irradiation in a green protocol that utilizes a green solvent and results in no harmful by-products. bepls.com Microwave assistance has also been employed in the catalyst-free, one-pot synthesis of hydrazinyl thiazoles. sci-hub.se Furthermore, the synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines has been accomplished through a microwave-assisted ring closure, highlighting the versatility of this technique. beilstein-journals.org

The table below provides examples of microwave-assisted synthesis of thiazole derivatives.

ProductReaction ConditionsAdvantages
Trisubstituted thiazolesGreen solvent, microwave irradiationHigh yield, short reaction time, no harmful by-products bepls.com
Hydrazinyl thiazolesSolvent and catalyst-free, microwave irradiationOne-pot synthesis, rapid reaction sci-hub.se
2-Substituted tetrahydro-1,3-thiazepinesSolvent-free, PPSE, microwave irradiationGood to high yields, short reaction times beilstein-journals.org
Coumarin-based 1,2,3-triazolesCopper(I)-catalyzed click reaction, microwave irradiationExcellent yields, eco-friendly nih.gov
1,2,4-Triazole derivatives containing 1,2,3-thiadiazoleMicrowave irradiation-

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry tool that can significantly enhance reaction rates and yields in organic synthesis. bepls.comresearchgate.netnih.gov The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, which can accelerate chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives, often in aqueous media, further enhancing the green credentials of the process. researchgate.net For example, an efficient one-pot, three-component synthesis of hydrazinyl thiazoles has been developed using ultrasound irradiation in water at room temperature. sci-hub.se The synthesis of thiazole derivatives has also been achieved using a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation, offering mild reaction conditions and reduced reaction times. mdpi.com Furthermore, ultrasound has been utilized for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles through a C-H functionalization reaction in water, avoiding the need for a metal catalyst. organic-chemistry.org

The following table highlights some applications of ultrasound in the synthesis of thiazole derivatives.

ProductCatalyst/ConditionsSolventKey Advantages
Hydrazinyl thiazolesUltrasound irradiationWaterEfficient, one-pot, room temperature sci-hub.se
Thiazole derivativesRecyclable chitosan hydrogel, ultrasonic irradiationEthanolMild conditions, reduced reaction time mdpi.com
Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazolesKI/TBHP, ultrasound-assistedWaterMetal-free, eco-friendly organic-chemistry.org
DihydroquinolinesCatalyst-free, ultrasound irradiationWaterHigh yields mdpi.com
2,4-Thiazolidinedione and rhodanine (B49660) derivativesTask-specific ionic liquid, ultrasonic irradiationSolvent-freeBiodegradable and recyclable catalyst nih.gov

Synthesis of Key Intermediates and Precursors

The efficient synthesis of 2-thiazoleacetaldehyde and its derivatives relies on the availability of key intermediates and precursors. Strategic approaches to constructing thiazole-containing acetamides, hydrazinyl thiazoles, and the derivatization of 2-substituted thiazoles are crucial for accessing the target molecules.

Strategies for Thiazole-Containing Acetamides and Hydrazinyl Thiazoles

The synthesis of thiazole-containing acetamides often serves as a preliminary step for further functionalization. For example, 2-aminothiazoles can be reacted with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamides. sapub.org These chloroacetamides can then be treated with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazinyl-N-(thiazol-2-yl)acetamides, which are valuable precursors for more complex heterocyclic systems. sapub.org Another approach involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride to form the corresponding acetamido derivative. kau.edu.sa This can then be reacted with hydrazine hydrate to produce 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide, a key intermediate for synthesizing various bioactive compounds. kau.edu.sa

Hydrazinyl thiazoles are a particularly important class of intermediates. tandfonline.com One common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiosemicarbazones. sci-hub.se More environmentally friendly methods have been developed, such as a one-pot, three-component reaction of arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol/water mixture. tandfonline.com

Derivatization of 2-Substituted Thiazoles for Acetaldehyde (B116499) Formation

The direct synthesis of this compound can be challenging. A common strategy involves the derivatization of a pre-formed 2-substituted thiazole. One such approach is the reaction of cysteine with acetaldehyde, which undergoes a non-enzymatic condensation and subsequent ring formation to produce 2-methylthiazolidine-4-carboxylic acid. researchgate.net While this reaction demonstrates the formation of a thiazolidine (B150603) ring from an acetaldehyde, the reverse reaction or a similar strategy starting from a thiazole to generate the acetaldehyde moiety is a key synthetic challenge.

More advanced strategies focus on the construction of the thiazole ring with a precursor to the acetaldehyde group already in place. For example, multicomponent reactions, such as the Ugi reaction, can be employed to generate linear dipeptides which can then be cyclized to form 2,4-disubstituted 5-aminothiazoles. beilstein-journals.org Further derivatization of these scaffolds can lead to the introduction of functional groups that can be converted to an acetaldehyde.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound derivatives is crucial, as biological activity is often dependent on the three-dimensional arrangement of atoms within a molecule. wikipedia.orglibretexts.org Enantioselective synthesis, a process that favors the formation of one specific enantiomer over the other, is paramount in medicinal chemistry. wikipedia.orglibretexts.org Various strategies have been developed to control the stereochemistry during the formation of chiral centers in thiazole-containing compounds, particularly at the carbon atom adjacent to the thiazole ring. These methods primarily involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. wikipedia.org

Organocatalytic Enantioselective Annulation

One effective approach for creating chiral thiazole derivatives involves enantioselective organocatalysis. Isothiourea catalysts, for instance, have been successfully employed in annulation reactions to produce complex heterocyclic products with high enantiopurity. nih.gov In a notable study, a polymer-supported isothiourea catalyst was used in a packed bed reactor for the continuous flow synthesis of heterocyclic compounds derived from α-azol-2-ylacetophenones. nih.gov

The reaction of 2-phenacylthiazole with α,β-unsaturated anhydrides, such as cinnamic anhydride and crotonic anhydride, proceeded to give lactamization products exclusively. This method proved to be highly efficient, resulting in excellent yields and good to excellent enantioselectivity. nih.gov The use of a polymer-supported catalyst also facilitates easier product purification and catalyst recycling, demonstrating a scalable and sustainable process. nih.gov

Table 1: Enantioselective Annulation of 2-Phenacylthiazole using an Isothiourea Catalyst nih.gov

PronucleophileAnhydrideProductYieldEnantiomeric Ratio (er)
2-PhenacylthiazoleCinnamic AnhydrideLactam Product (25)94%94:6
2-PhenacylthiazoleCrotonic AnhydrideLactam Product (26)97%91:9

Metal-Catalyzed Chemo- and Stereoselective Synthesis

Alkaline earth metal catalysts, such as calcium triflate (Ca(OTf)₂), have been utilized for the chemo- and stereoselective synthesis of functionalized thiazoles. nih.gov This method involves the reaction of thioamides with tertiary alcohols that contain both alkene and alkyne functionalities. The reaction demonstrates high chemoselectivity, with the thioamide preferentially reacting with the alkyne portion over the alkene. nih.gov

This protocol offers a rapid and efficient route to substituted thiazoles, where the reaction can yield either a kinetic or a thermodynamic product depending on the reaction time. The geometry of the alkene in the starting material influences the stereochemistry of the resulting product, making this a stereoselective process. nih.gov The synthesis can often be performed under neat (solvent-free) conditions, adding to its efficiency. nih.gov

Table 2: Ca(OTf)₂-Catalyzed Stereoselective Synthesis of Thiazoles nih.gov

Starting AlcoholThioamideCatalystConditionsProductYield
(E)-3-methyl-1,6-diphenylhex-1-en-4-yn-3-olThiobenzamideCa(OTf)₂ (5 mol%)Toluene, 120 °C, 15 minKinetic Thiazole Product92%
(E)-3-methyl-1,6-diphenylhex-1-en-4-yn-3-olThiobenzamideCa(OTf)₂ (5 mol%)Toluene, 120 °C, 2 hThermodynamic Thiazole Product92%
3-Phenylpent-1-en-4-yn-3-olThiobenzamideCa(OTf)₂/Bu₄NPF₆ (5/5 mol%)Neat, 120 °C, 15 min2,4-diphenyl-5-vinylthiazole94%

Chiral Pool Synthesis

Another powerful strategy for obtaining enantiomerically pure compounds is "chiral pool synthesis," which utilizes readily available chiral molecules as starting materials. For instance, protected amino acids can serve as precursors for synthesizing chiral thiazole-containing structures. nih.gov A synthesis of RITA mimics, which are trithiazole compounds, began with Boc-protected amino acids. The amino acid was first converted to its corresponding amide, then to a thioamide using Lawesson's reagent. This chiral thioamide subsequently undergoes cyclization to form the thiazole ring, preserving the stereocenter from the original amino acid. nih.gov This approach effectively transfers the chirality of the natural amino acid to the final thiazole derivative.

Chemical Reactivity and Reaction Mechanisms of 2 Thiazoleacetaldehyde

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. numberanalytics.com Its aromaticity is a result of the delocalization of the lone pair of electrons from the sulfur atom across the ring. chemicalbook.com The presence of the electronegative nitrogen atom at position 3, however, creates a region of low electron density, particularly at the C-2 position, making it susceptible to certain types of reactions. chemicalbook.compharmaguideline.com

The C-2 carbon of the thiazole ring is the most electron-deficient position, making it a prime target for nucleophilic attack. chemicalbook.compharmaguideline.com This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which deactivates the ring towards electrophilic substitution, a characteristic shared with other π-deficient heterocycles like pyridine (B92270). uq.edu.auias.ac.in

The proton at the C-2 position exhibits significant acidity and can be abstracted by strong bases, such as organolithium compounds, to form a C-2 carbanion. pharmaguideline.comuq.edu.au This resulting thiazol-2-yl anion is a potent nucleophile that can react with a variety of electrophiles, including alkyl halides and carbonyl compounds. pharmaguideline.com

Conversely, the C-2 position is inherently electrophilic (kationoid) and can be attacked by external nucleophiles, particularly if a suitable leaving group is present on the carbon atom. pharmaguideline.comias.ac.in For nucleophilic substitution to occur at the C-2 position, either a strong nucleophile or activation of the ring, for instance by quaternization of the ring nitrogen, is typically required. pharmaguideline.com

Electron-donating groups (e.g., methyl, amino) increase the basicity and nucleophilicity of the thiazole ring. analis.com.my

Electron-withdrawing groups (e.g., nitro, carbonyl) decrease the ring's basicity and nucleophilicity. analis.com.my They enhance the electron-deficient character of the C-2 position. ias.ac.in

The acetaldehyde (B116499) group (-CH₂CHO) attached to the C-2 position in 2-thiazoleacetaldehyde acts as an electron-withdrawing group. This effect further deactivates the thiazole nucleus towards electrophilic attack and enhances the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack. ias.ac.in

Table 1: Influence of Substituents on Thiazole Ring Reactivity

Substituent TypeExampleEffect on RingConsequence
Electron-Donating-CH₃, -NH₂Increases electron densityEnhances basicity and nucleophilicity analis.com.my
Electron-Withdrawing-NO₂, -CHODecreases electron densityReduces basicity and nucleophilicity analis.com.my; Increases electrophilicity of C-2 ias.ac.in

Transformations of the Acetaldehyde Functional Group

The acetaldehyde moiety of this compound exhibits typical aldehyde chemistry, including oxidation, reduction, and nucleophilic addition reactions at the carbonyl group.

Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of common oxidizing agents. In the context of this compound, oxidation of the aldehyde group yields 2-thiazoleacetic acid. This type of side-chain oxidation is a known metabolic pathway for related heterocyclic compounds. scispace.comresearchgate.net For instance, studies on the metabolism of chlormethiazole have identified 4-methyl-5-thiazoleacetic acid as a metabolite, indicating the in vivo oxidation of an ethyl side chain. researchgate.net

The carbonyl group of the acetaldehyde can be reduced to form a primary alcohol, 2-(2-hydroxyethyl)thiazole. This is a standard transformation accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The formation of 5-(1-hydroxyethyl)-4-methylthiazole (B1196614) as a metabolite of chlormethiazole demonstrates this type of reduction on a thiazole derivative. researchgate.net

Furthermore, the aldehyde can be converted into an amine through a process called reductive amination. This typically involves the initial reaction with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

One of the most characteristic reactions of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. savemyexams.comlibretexts.org The polarization of the carbon-oxygen double bond renders the carbon atom partially positive and thus susceptible to attack by nucleophiles. lnct.ac.in This attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. masterorganicchemistry.comlnct.ac.in

The general mechanism involves two main steps under basic or neutral conditions:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com

Protonation: The resulting alkoxide ion is protonated by a weak acid (like water or a mild acid added during workup) to give the final addition product. masterorganicchemistry.com

A wide range of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium), cyanide ions, and amines. masterorganicchemistry.compressbooks.pub The thiazole ring acts as the R-group attached to the acetaldehyde, influencing the reactivity of the carbonyl group through its electronic effects.

Table 2: Key Transformations of the Acetaldehyde Group

Reaction TypeReagents/ConditionsProduct Functional Group
OxidationOxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic Acid (-COOH)
ReductionReducing agents (e.g., NaBH₄, LiAlH₄)Primary Alcohol (-CH₂OH)
Reductive AminationAmine (R-NH₂), Reducing agentAmine (-CH₂-NHR)
Nucleophilic AdditionNucleophiles (e.g., R-MgBr, NaCN)Substituted Alcohol

Mechanistic Insights into Thiazolium Ylide Intermediates

The reactivity of aldehydes can be profoundly altered through catalysis, a principle well-exemplified by the formation and reactions of thiazolium ylide intermediates. The thiazole ring, a structural component of thiamine (B1217682) (Vitamin B1), is central to a class of biochemical and synthetic reactions that rely on "umpolung," or the reversal of polarity, of the aldehyde carbonyl carbon.

Deprotonation of a thiazolium salt at the C2 position by a strong base yields a nucleophilic carbene, which exists in resonance with its ylide form. wikipedia.orgwikipedia.org This thiazolium ylide is a key catalytic species. wikipedia.org When this ylide adds to an aldehyde, such as this compound, it forms a tetrahedral intermediate known as the Breslow intermediate. wikipedia.org The formation of this intermediate is a critical step that effectively converts the normally electrophilic carbonyl carbon of the aldehyde into a nucleophile. wikipedia.orgorganic-chemistry.org

This "activated aldehyde" or acyl anion equivalent can then participate in a variety of reactions. One of the most notable is the Stetter reaction, a 1,4-conjugate addition of an aldehyde to a Michael acceptor. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the thiazolium ylide on the aldehyde to form the Breslow intermediate. This intermediate then adds to an α,β-unsaturated compound. Subsequent collapse of the resulting adduct and regeneration of the ylide catalyst yields a 1,4-dicarbonyl product. organic-chemistry.org While the related 1,2-addition, the benzoin (B196080) condensation, can be a competing pathway, it is typically reversible, whereas the Stetter reaction leads to more stable products. organic-chemistry.org Mechanistic studies, including deuterium (B1214612) exchange experiments, have provided significant insights into the formation and reactivity of these crucial hydroxybenzylazolium salt intermediates. rsc.org

Table 1: Key Mechanistic Steps in Thiazolium Ylide Catalysis (Stetter Reaction)

StepDescriptionIntermediate/Product
1. Ylide Formation Deprotonation of a thiazolium salt catalyst by a base.Thiazolium Ylide
2. Nucleophilic Attack The ylide attacks the carbonyl carbon of the aldehyde (e.g., this compound).Breslow Intermediate
3. 1,4-Addition The nucleophilic Breslow intermediate adds to a Michael acceptor.Adduct
4. Catalyst Regeneration The adduct collapses, eliminating the thiazolium catalyst and forming the final product.1,4-dicarbonyl compound

Cycloaddition Reactions Involving Thiazole Moieties

The thiazole ring, despite its aromatic character, can participate in cycloaddition reactions, providing a powerful route for the synthesis of more complex heterocyclic systems. wikipedia.org These reactions involve the combination of two or more molecules to form a new ring through the formation of new σ-bonds at the expense of π-bonds. numberanalytics.com However, due to the aromatic stability of the thiazole ring, these reactions often require forcing conditions, such as high temperatures. wikipedia.org

A prominent example is the Diels-Alder, or [4+2], cycloaddition. Thiazoles can function as the diene component in reactions with dienophiles, particularly activated alkynes. wikipedia.org A characteristic outcome of the Diels-Alder reaction between a thiazole and an alkyne is the formation of a pyridine derivative following the extrusion of a sulfur atom from the initial bicyclic adduct. wikipedia.org Research has also shown that substituted thiazoles, such as 4-alkenylthiazoles, can behave as all-carbon dienes, reacting with dienophiles like maleimides to yield cycloadducts with high stereocontrol. researchgate.net

Beyond the [4+2] cycloadditions, thiazole derivatives can engage in other modes of cycloaddition. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a primary method for synthesizing five-membered heterocycles. nih.govwikipedia.org In this process, a 1,3-dipole reacts with a "dipolarophile." For instance, azomethine ylides, which can be generated from the ring-opening of certain aziridines, undergo [3+n] cycloaddition reactions with various partners. sioc-journal.cn Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a valuable strategy for creating six-membered heterocyclic rings, such as thiopyran derivatives. tandfonline.comtandfonline.com

Table 2: Types of Cycloaddition Reactions Involving Thiazoles

Cycloaddition TypeReactantsIntermediate/ProductSignificance
[4+2] Diels-Alder Thiazole (diene) + Alkyne (dienophile)Bicyclic adduct, followed by sulfur extrusion to form a Pyridine. wikipedia.orgSynthesis of substituted pyridines.
[4+2] Diels-Alder 4-Alkenylthiazole (diene) + Maleimide (dienophile)Polyheterocyclic adduct. researchgate.netFunctionalization of the thiazole ring.
Hetero-Diels-Alder 5-Arylidene-4-thioxo-2-thiazolidinone (diene) + Citraconic acid (dienophile)Thiopyrano[2,3-d] wikipedia.orgnih.govthiazole derivatives. tandfonline.comtandfonline.comAccess to complex fused heterocyclic systems.
[3+2] Cycloaddition 1,3-Dipole + Dipolarophile (e.g., alkene, alkyne)Five-membered heterocycle. wikipedia.orgFundamental route to five-membered rings.

Cascade and Domino Reactions in Thiazole Derivative Formation

Domino reactions, also referred to as cascade reactions, represent a highly efficient strategy in organic synthesis where multiple bond-forming transformations occur sequentially in a single pot under the same reaction conditions. nih.gove-bookshelf.de This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.govnumberanalytics.com The key feature is that the functionality generated in one step becomes the substrate for the next, creating a self-propagating reaction sequence. nih.govscribd.com

The synthesis of substituted thiazoles is an area that has significantly benefited from the development of domino methodologies. nih.gov These reactions can be classified based on their mechanisms, such as ionic, radical, or pericyclic cascades. numberanalytics.com For example, a reported domino mechanism for forming thiazole derivatives involves a sequence initiated by an SN2 reaction, followed by a Michael addition, an E1cB elimination, and a final wikipedia.orgnih.gov-H shift. nih.govresearchgate.net This multi-step process efficiently constructs the thiazole core from simpler starting materials.

Another powerful strategy is the use of multi-component domino reactions, where three or more reactants are combined in one pot to generate a complex product. nih.gov A four-component reaction utilizing aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids has been developed to synthesize polysubstituted thiazoles through a cascade Ugi/Wittig cyclization process. nih.gov Such methods are prized for their operational simplicity and ability to rapidly build molecular complexity from readily available starting materials. nih.govnih.gov

Table 3: Example of a Domino Reaction Sequence for Thiazole Synthesis

StepReaction TypeTransformation
1 SN2 ReactionInitial bond formation between a thioamide and an electrophile. researchgate.net
2 Michael AdditionIntramolecular conjugate addition to form a five-membered ring. researchgate.net
3 E1cB ReactionElimination to create a double bond within the newly formed ring. nih.gov
4 wikipedia.orgnih.gov-H ShiftTautomerization to yield the final aromatic thiazole product. nih.gov

Advanced Applications of 2 Thiazoleacetaldehyde in Organic Synthesis

Role as a Formyl Anion Equivalent for C-C Bond Formation

The thiazole (B1198619) ring has gained considerable popularity in organic synthesis due to its stability across a wide range of reaction conditions and its facile conversion into a formyl group. This has led to a general synthetic strategy known as the "Thiazole-Aldehyde Synthesis". orgsyn.org A key reagent in this strategy is 2-trimethylsilylthiazole (2-TST), which functions as a formyl anion equivalent, readily reacting with various carbon electrophiles like aldehydes. orgsyn.org The asymmetric 1,2-addition of formyl anion equivalents to carbonyl compounds is a powerful method for creating highly functionalizable α-hydroxy aldehydes. rsc.org

A notable application of the thiazole-based strategy is the stereoselective synthesis of chiral α-hydroxy aldehydes. orgsyn.org For instance, the reaction of 2-trimethylsilylthiazole (2-TST) with an appropriate aldehyde allows for the creation of a new stereocenter. Following the addition, the thiazole group is unmasked to reveal the aldehyde functionality, yielding a chiral α-hydroxy aldehyde. This methodology has been successfully employed in the synthesis of various chiral building blocks. orgsyn.org The development of methods for the stereoselective synthesis of chiral molecules is a significant area of research in organic chemistry. mdpi.com

A significant example is the one-carbon chain homologation of D-glyceraldehyde using 2-TST. This reaction produced the chiral α-hydroxy aldehyde, aldehydo-D-erythrose, and was the first reported instance of a diastereoselective thiazole-based synthesis. orgsyn.org The process involves the addition of 2-TST to the aldehyde, followed by oxidation of the resulting alcohol mixture to a ketone. Subsequent addition of a Grignard reagent, like Phenylmagnesium bromide (PhMgBr), can furnish a specific stereoisomer of the resulting tertiary alcohol. The thiazolyl alcohols are then converted to the corresponding aldehydes using a standard unmasking protocol. orgsyn.org

The strategy of using 2-TST as a formyl anion equivalent has been extended to the synthesis of more complex structures, such as chiral polyhydroxylated aldehydes, also known as aldehydo sugars. orgsyn.org By repeating the one-carbon homologation sequence over several cycles, chemists have successfully prepared aldehydo sugars with up to eight carbon atoms. orgsyn.org This iterative approach allows for the controlled elongation of the carbon chain, providing access to a variety of complex sugar molecules. This strategy has also been applied to dialdoses, leading to the formation of homologues with up to nine carbon atoms. orgsyn.org

For example, an O- and N-protected amino sugar with a L-ribo configuration, previously prepared via 2-TST-based homologation of the Garner aldehyde, was transformed into its one-carbon higher homologue with an L-allo configuration using the standard 2-TST methodology. orgsyn.org

One-carbon homologation is a fundamental transformation in organic synthesis that involves the extension of a carbon chain by a single carbon atom. wikipedia.orgnih.gov The use of 2-thiazoleacetaldehyde precursors, like 2-TST, represents an effective one-carbon homologation strategy for aldehydes and ketones. orgsyn.org This method provides a reliable alternative to other classical homologation reactions such as the Wittig reaction with methoxymethylenetriphenylphosphine or the Arndt-Eistert synthesis. wikipedia.org

The general approach involves the addition of the 2-thiazolyl moiety to a carbonyl compound, followed by the three-step, one-pot conversion of the thiazole ring into a formyl group. orgsyn.org This process has been utilized to convert enantiopure 4-oxoazetidine-2-carbaldehydes into their one-carbon higher homologues, which are key intermediates in the synthesis of indolizidinone amino acids. orgsyn.org

Homologation StrategyDescriptionKey Reagents/Intermediates
Thiazole-Aldehyde Synthesis Utilizes a thiazole ring as a masked formyl group for one-carbon homologation of aldehydes and ketones. orgsyn.org2-Trimethylsilylthiazole (2-TST)
Wittig Reaction Reaction of an aldehyde with methoxymethylenetriphenylphosphine to produce a homologous aldehyde. wikipedia.orgMethoxymethylenetriphenylphosphine
Arndt-Eistert Synthesis Converts a carboxylic acid to its higher homologue with one additional carbon atom. wikipedia.orgDiazomethane
Kowalski Ester Homologation An alternative to the Arndt-Eistert synthesis for converting α-amino esters to β-amino esters. wikipedia.orgYnolate intermediate

Utility in the Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with many possessing diverse pharmacological activities. rsc.orgsigmaaldrich.com The development of efficient methods for constructing these scaffolds is a major focus of synthetic chemistry. nih.govmdpi.comnih.gov this compound and its derivatives serve as valuable building blocks in the synthesis of complex heterocyclic systems.

The thiazole moiety, after its role as a formyl anion equivalent, can be incorporated into larger heterocyclic frameworks. For instance, α-alkoxy β-lactam acetaldehydes, generated through a 2-TST-based homologation, are key intermediates in the synthesis of azabicyclo[4.3.0]nonane (indolizidinone) amino esters. orgsyn.org These indolizidinone amino esters are of interest as conformationally restricted dipeptide mimetics. orgsyn.org The synthesis involves transforming the aldehyde intermediates into the target indolizidinone amino esters through standard heterocyclic chemistry techniques. orgsyn.org

Applications in the Synthesis of Biologically Relevant Molecules and Natural Product Derivatives

The synthesis of natural products and biologically active molecules is a driving force for the development of new synthetic methodologies. rsc.orgnih.gov The thiazole-aldehyde synthesis strategy, employing this compound precursors, has found application in the construction of various biologically relevant molecules and natural product derivatives. orgsyn.org

One example is the synthesis of dihydroxycarbacephams. An enantiopure cis-4-formyl-1-(3-methyl-2-butenyl)-3-methoxy-β-lactam was converted to its higher homologue, an α-silyloxylated aldehyde, using a 2-TST-based strategy. This aldehyde served as a key intermediate for the synthesis of a mixture of diastereomeric dihydroxycarbacephams via an intramolecular carbonyl-ene reaction. orgsyn.org Furthermore, the methodology has been applied to the synthesis of analogues of natural products, which can lead to compounds with modulated pharmacological properties. nih.gov

Biologically Relevant Molecule/DerivativeSynthetic Application of Thiazole-based Homologation
Indolizidinone amino estersOne-carbon homologation of 4-oxoazetidine-2-carbaldehydes. orgsyn.org
DihydroxycarbacephamsConversion of a β-lactam to a key α-silyloxylated aldehyde intermediate. orgsyn.org
Chiral lipophilic Z-olefinsHomologation of an aldehydo sugar followed by a Wittig reaction. orgsyn.org

Integration with Modern Synthetic Methodologies (e.g., Photoredox Catalysis)

The field of organic synthesis is continually evolving, with the development of new catalytic methods that offer milder reaction conditions and unique reactivity. princeton.edu Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool in modern synthesis. rsc.orgnih.govbeilstein-journals.org

While direct integration of this compound with photoredox catalysis is not extensively documented in the provided results, the principles of photoredox catalysis are applicable to the types of transformations where this compound is employed. For example, photoredox catalysis has been used for the C-H functionalization of various compounds, including those containing heterocyclic motifs. beilstein-journals.org It has also been applied in the construction of chroman frameworks through radical annulation reactions. rsc.org The generation of radical intermediates via photoredox catalysis could potentially be coupled with the chemistry of thiazole-containing compounds to forge new carbon-carbon or carbon-heteroatom bonds in novel ways. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has significantly expanded the toolbox of synthetic chemists. princeton.edu

Formation Pathways in Complex Chemical and Biological Systems

Degradation and Metabolic Pathways

Microbial metabolism encompasses the biochemical processes microorganisms utilize to obtain energy and nutrients for survival and growth. These metabolic activities are crucial for various ecological and industrial applications.

2-Thiazoleacetaldehyde as a Proposed Metabolite in Biological Systems

Cellular metabolism is a complex network of enzymes, substrates, and products. While direct evidence is still emerging, this compound is proposed to be an intermediate metabolite in certain biological systems. Its structural relationship to thiamine (B1217682) (Vitamin B1) suggests its potential involvement in pathways related to the synthesis, degradation, and salvage of this essential vitamin. Metabolic pathways are central to maintaining homeostasis, and the presence of thiazole (B1198619) derivatives points to their role in these intricate biological processes.

Formation from Thiamine Degradation and Related Thiazole Compounds

Thiamine is an essential cofactor in all living organisms. researchgate.net It is composed of a pyrimidine (B1678525) and a thiazole moiety. researchgate.netresearchgate.net The degradation of thiamine can be a source of various thiazole compounds, including the precursor to this compound. Enzymes such as thiaminase I and thiaminase II catalyze the breakdown of thiamine by separating its pyrimidine and thiazole rings. researchgate.netresearchgate.net Specifically, thiaminase I replaces the thiazole moiety with a variety of nucleophiles. researchgate.net The resulting 4-methyl-5-thiazoleethanol is a known degradation product of vitamin B1 and a key precursor in various metabolic pathways. researchgate.net Further enzymatic action can then convert this alcohol into the corresponding aldehyde, this compound.

Role of Specific Enzymes in Microbial Metabolism (e.g., Hydroxyethylthiazole Kinase)

In microbial systems, specific enzymes are responsible for the metabolism of thiazole compounds. One such enzyme is hydroxyethylthiazole kinase (EC 2.7.1.50). researchgate.netnih.gov This enzyme plays a role in the biosynthesis of thiamine pyrophosphate by phosphorylating 4-methyl-5-thiazoleethanol (hydroxyethylthiazole). researchgate.netnih.gov In Escherichia coli, this kinase is governed by the thiM gene. nih.govebi.ac.uk The phosphorylation of hydroxyethylthiazole is a critical step in the thiamine biosynthesis pathway. While hydroxyethylthiazole kinase primarily acts on the alcohol form, the metabolic interplay within the cell means that the corresponding aldehyde, this compound, is closely linked to this pathway, potentially as a substrate for other enzymes or existing in equilibrium with its alcohol form.

Non-Enzymatic Formation Pathways

Beyond biological systems, this compound can be formed through chemical reactions, most notably the Maillard reaction, which is fundamental to food science.

Formation within Maillard Reaction Systems

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. youtube.com This reaction is responsible for the desirable browning and flavor development in many cooked foods. It begins with the reaction of a sugar's carbonyl group with the amino group of an amino acid, forming a Schiff base, which then undergoes further rearrangements and reactions to produce a wide array of compounds, including those containing a thiazole ring.

Role of Amino Acids and Reducing Sugars

The formation of this compound and related thiazole compounds in the Maillard reaction is highly dependent on the specific precursors available.

Amino Acids : Sulfur-containing amino acids, particularly cysteine, are crucial for the formation of thiazoles. The sulfur atom from cysteine is incorporated into the thiazole ring structure.

Reducing Sugars : Reducing sugars like glucose and fructose provide the necessary carbonyl groups and carbon backbone for the reaction. nih.govyoutube.com The type of reducing sugar can significantly influence the rate and outcome of the Maillard reaction. nih.gov For instance, five-carbon sugars (pentoses) and six-carbon sugars (hexoses) will lead to different profiles of reaction products. nih.gov

The reaction between cysteine and a reducing sugar can generate key intermediates like hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). These, along with dicarbonyl compounds formed from sugar degradation (such as glyoxal (B1671930) and methylglyoxal), are the building blocks for thiazole formation. nih.govresearchgate.net For example, the reaction of glyoxal and methylglyoxal (B44143) with hydrogen sulfide and ammonia can lead to the formation of 2-acetylthiazole (B1664039), a structurally related compound. nih.govresearchgate.net A similar pathway involving the appropriate intermediates would lead to the formation of this compound.

Precursors in this compound Formation

Pathway Precursor(s) Key Intermediates/Related Compounds Resulting Compound Class
Metabolic Thiamine, 4-methyl-5-thiazoleethanolThiamine pyrophosphateThiazoles
Non-Enzymatic (Maillard Reaction) Cysteine, Reducing Sugars (e.g., Glucose)Hydrogen sulfide, Ammonia, Dicarbonyls (Glyoxal)Thiazoles and other flavor compounds
Contribution of Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)

Dicarbonyl compounds, such as glyoxal and methylglyoxal, are key intermediates in the Maillard reaction and play a crucial role in the formation of the thiazole ring. These dicarbonyls can be formed from the degradation of sugars. In model systems, the reaction between D-glucose and L-cysteine has been shown to produce dicarbonyl compounds that are precursors to thiazole derivatives. nih.govresearchgate.net

The formation of 2-acetylthiazole, a compound closely related to this compound, has been demonstrated to involve the reaction of glyoxal and methylglyoxal with hydrogen sulfide (H₂S) and ammonia (NH₃), which are degradation products of the amino acid L-cysteine. nih.govresearchgate.net It is proposed that a similar pathway contributes to the formation of this compound, where a dicarbonyl compound reacts with a source of sulfur and nitrogen.

Table 1: Key Dicarbonyl Precursors in Thiazole Formation

Dicarbonyl CompoundChemical FormulaRole in Thiazole Formation
GlyoxalC₂H₂O₂Provides a two-carbon backbone for the thiazole ring.
MethylglyoxalC₃H₄O₂Can contribute to the formation of the thiazole ring and its side chains.

Proposed Chemical Reaction Sequences in Abiotic Systems

In abiotic systems, such as thermally processed foods, the formation of this compound is believed to follow a sequence of reactions characteristic of the Maillard reaction. wikipedia.org The initial step involves the condensation of a reducing sugar with an amino acid containing a sulfur group, typically cysteine. This is followed by a series of rearrangements and degradations that lead to the formation of key intermediates.

A plausible reaction sequence for the formation of the thiazole ring, based on studies of related compounds, is as follows:

Strecker Degradation of Cysteine: The amino acid cysteine undergoes Strecker degradation, producing hydrogen sulfide (H₂S), ammonia (NH₃), and Strecker aldehydes.

Formation of Dicarbonyls: Concurrently, sugars degrade to form reactive dicarbonyl compounds like glyoxal and methylglyoxal.

Condensation and Ring Formation: The dicarbonyl compound, H₂S, and NH₃ react to form the thiazole ring. For instance, the reaction of glyoxal with H₂S and NH₃ can lead to the formation of a thiazole intermediate.

Side-Chain Formation: The specific aldehyde that contributes to the side chain at the C-2 position of the thiazole ring determines the final product. For this compound, it is hypothesized that a three-carbon aldehyde intermediate is involved.

Mechanistic Investigations of Formation Processes

Mechanistic investigations into the formation of thiazole derivatives have utilized techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and carbon module labeling (CAMOLA) to trace the origins of the atoms in the final product. nih.gov

In a study on the formation of 2-acetylthiazole from D-glucose and L-cysteine, CAMOLA revealed that the C-4 and C-5 atoms of the thiazole ring were derived from the carbons of glucose. nih.gov This finding supports the role of sugar-derived dicarbonyls in the formation of the thiazole backbone. The study also proposed a novel route for 2-acetylthiazole formation involving the reaction of glyoxal and methylglyoxal (from D-glucose) with H₂S and NH₃ (from L-cysteine). nih.gov

While the direct mechanism for this compound has not been explicitly elucidated, these studies on analogous compounds provide a strong foundation for understanding its formation. The key steps are believed to involve the generation of reactive dicarbonyl species from carbohydrates and the contribution of sulfur and nitrogen from amino acids, followed by a series of condensation and cyclization reactions.

Table 2: Investigated Reaction Parameters and Their Influence on Thiazole Formation

ParameterInfluence on ReactionResearch Findings
Precursor CompoundsDetermines the final thiazole derivative.D-glucose and L-cysteine are effective precursors for thiazole formation. nih.gov
Dicarbonyl IntermediatesEssential for the formation of the thiazole ring.Glyoxal and methylglyoxal have been identified as key intermediates. nih.govresearchgate.net
pH and TemperatureAffects the rate and pathway of the Maillard reaction.The Maillard reaction is typically accelerated at higher temperatures. wikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations for Analysis of 2-Thiazoleacetaldehyde

Chromatographic techniques are fundamental in food analysis, offering powerful separation capabilities essential for isolating this compound from intricate matrices. mdpi.com The choice of method depends on the sample's properties and the analytical objectives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide array of compounds. chromatographyonline.comdrawellanalytical.com For the analysis of aldehydes like this compound, reversed-phase HPLC is commonly employed. chromatographyonline.com The process involves several key steps to ensure accurate and reliable results, from sample collection and preparation to the final analysis. drawellanalytical.comjasco-global.com

A typical HPLC method for aldehyde analysis may involve a C18 column, which is a popular choice for reversed-phase chromatography. chromatographyonline.commdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution (like water with a modifier such as formic acid) and an organic solvent (such as acetonitrile). chromatographyonline.comchromatographyonline.com Detection is frequently carried out using a UV detector at a wavelength optimized for the analyte, or a more universal detector like a mass spectrometer. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Aldehyde Analysis

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile chromatographyonline.com
Gradient A time-based gradient from a low to high percentage of solvent B chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detection UV at 220 nm or Mass Spectrometry (MS) chromatographyonline.com
Injection Volume 10 µL mdpi.com

This table presents a generalized set of conditions and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com The development of a robust GC method involves careful selection of the column, carrier gas, temperature program, and detector. researchgate.net For compounds like this compound, a capillary column with a specific stationary phase is chosen to achieve optimal separation. The temperature of the oven is typically programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points. orslabs.com

Flame Ionization Detection (FID) is a common detector for GC analysis, offering high sensitivity for organic compounds. creative-proteomics.com The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. nih.gov

Table 2: Typical Gas Chromatography Parameters

ParameterCondition
Column Capillary Column (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen researchgate.net
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) creative-proteomics.com
Solvent Delay A period where the detector is off to avoid detecting the solvent libretexts.org

Note: These parameters are illustrative and should be optimized for the specific analysis.

Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-MS/MS) for Structural Confirmation and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), are indispensable for the unambiguous identification and precise quantification of compounds in complex samples. mdpi.comifst.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. creative-proteomics.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for confident identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. innovareacademics.in GC-MS is widely used for the analysis of volatile and semi-volatile compounds in various matrices. mdpi.comepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS) , offer high sensitivity and selectivity for a broad range of compounds, including those that are not volatile enough for GC. bu.edunih.govrsc.org In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. bu.edu LC-MS/MS adds another layer of specificity by selecting a specific ion from the first mass spectrometer, fragmenting it, and then analyzing the resulting fragment ions in a second mass spectrometer. rsc.orgnih.gov This technique, often using Multiple Reaction Monitoring (MRM), is highly effective for quantifying low levels of target compounds in complex mixtures, such as food and environmental samples. chromatographyonline.commdpi.comnih.gov The choice between GC-MS and LC-MS often depends on the analyte's properties; for instance, GC-MS may be preferred for certain pesticides, while LC-MS is advantageous for highly water-soluble compounds as it often does not require derivatization. rsc.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are crucial for determining the molecular structure and assessing the purity of chemical compounds. utdallas.edu These techniques provide detailed information about the functional groups and the connectivity of atoms within a molecule. organicchemistrydata.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides extensive information about the structure and connectivity of atoms in a molecule. researchgate.netrsc.org It is based on the interaction of atomic nuclei with an external magnetic field. rsc.org Both ¹H NMR and ¹³C NMR are commonly used.

¹H NMR (Proton NMR) provides information about the different types of hydrogen atoms in a molecule and their chemical environment. chemistrysteps.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. ucl.ac.uk

¹³C NMR provides information about the carbon skeleton of a molecule. oregonstate.edu Like ¹H NMR, the chemical shifts of the carbon atoms are indicative of their bonding and environment. oregonstate.edu Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. preprints.org

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~9.8Triplet
~4.2Doublet
~7.8Doublet
~7.4Doublet
¹³C ~193Aldehyde Carbonyl
~50Methylene Carbon
~168Thiazole (B1198619) C2
~144Thiazole C4
~122Thiazole C5

Note: These are predicted values and may vary depending on the solvent and experimental conditions. washington.edusigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. libretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the aldehyde group. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands between 2700 and 2900 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present in the spectrum. libretexts.orgspectroscopyonline.com The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule. libretexts.org

Table 4: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
2850-3000MediumC-H stretch (sp³) libretexts.org
~2720 and ~2820WeakC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1600-1400Medium-WeakThiazole ring stretches (C=C, C=N)
Fingerprint RegionComplexVarious bending and stretching vibrations

This table provides expected ranges for the functional groups present in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular ion and the elucidation of its chemical structure through the analysis of fragment ions.

When this compound is subjected to ionization, typically through electron impact (EI), it forms a molecular ion (M•+). The m/z value of this molecular ion corresponds to the compound's molecular weight. The energetic molecular ions can then undergo fragmentation, breaking at the weakest bonds to form a series of smaller, stable charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a chemical fingerprint.

The fragmentation of this compound is dictated by its two key structural components: the thiazole ring and the acetaldehyde (B116499) side chain. The analysis of related thiazole compounds in scientific literature allows for a detailed prediction of its fragmentation pathway. rsc.orgniscpr.res.inmdpi.com

Key fragmentation patterns for thiazole derivatives often involve:

Cleavage of the side chain: The bond between the thiazole ring and the acetaldehyde group is a likely point of cleavage. This can result in the loss of the formyl methyl radical (•CH₂CHO) or a neutral acetaldehyde molecule.

α-Cleavage: A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 mass units) or a hydrogen radical (•H) from the aldehyde group.

Ring Fragmentation: The thiazole ring itself can break apart. A characteristic fragmentation of the thiazole ring involves the cleavage of the C-S and N-C bonds, which can lead to the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS). niscpr.res.in

The resulting mass spectrum displays the relative abundance of these fragments. The most abundant fragment ion is known as the base peak. By analyzing the m/z values of the molecular ion and the various fragment ions, a definitive structural confirmation of this compound can be achieved.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This table is based on established fragmentation patterns of aldehydes and thiazole-containing compounds.

Fragment Ion DescriptionProposed Structure / Lost NeutralPredicted m/z
Molecular Ion[C₅H₅NOS]⁺•127
Loss of Hydrogen radical[C₅H₄NOS]⁺126
Loss of Formyl radical[C₄H₄NS]⁺98
Thiazole ring fragment[C₃H₃S]⁺83
Loss of Acetaldehyde[C₃H₂NS]⁺•84
Loss of Hydrogen Cyanide[C₄H₄OS]⁺•100

Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic or chemical reaction pathways. By replacing an atom in a precursor molecule with one of its heavier, stable isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of these labeled atoms into the final product, such as this compound. symeres.comscbt.com This method provides definitive evidence for proposed biosynthetic or formation pathways.

The formation of this compound, particularly in food systems, is often a result of the Maillard reaction between a reducing sugar and a sulfur-containing amino acid like cysteine. Isotopic labeling studies are crucial for confirming the specific precursors and intermediates involved.

A common experimental approach involves:

Introducing Labeled Precursors: A reaction system is set up with isotopically labeled precursors. For instance, to study the formation of this compound via the Maillard reaction, one might use ¹³C-labeled glucose and ¹⁵N-labeled cysteine. nih.gov

Reaction and Analysis: The reaction is allowed to proceed, and the resulting products are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Tracing the Label: The mass spectrometer detects the mass shift in the product molecule corresponding to the incorporated heavy isotope. For example, if a ¹³C atom from glucose is incorporated into this compound, the molecular weight of the product will increase by one mass unit for each incorporated ¹³C atom. nih.gov

Research on the closely related compound 2-acetylthiazole (B1664039) has successfully used these techniques to elucidate its formation pathway. nih.govresearchgate.net Studies using specifically labeled D-glucose and L-cysteine have shown that the carbon atoms of the thiazole ring can originate from the sugar, while the nitrogen and sulfur atoms are derived from cysteine. researchgate.net These investigations propose that key intermediates, such as dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) (derived from the sugar), react with hydrogen sulfide (B99878) and ammonia (B1221849) (from cysteine degradation) to form the thiazole ring. nih.gov

By applying similar isotopic labeling strategies, the precise metabolic pathway for this compound can be conclusively determined, identifying the specific atoms from each precursor that contribute to its final structure.

Table 2: Illustrative Isotopic Labeling Scheme for Pathway Elucidation of Thiazole Compounds This table illustrates how labeled precursors can be used to trace atom origins in a Maillard reaction, based on findings for analogous compounds like 2-acetylthiazole. nih.govresearchgate.net

Labeled PrecursorIsotopePurposeExpected Observation in Product (this compound)
D-Glucose¹³C (at various positions)To trace the origin of the carbon backbone.Increased m/z of the molecular ion, indicating which carbon atoms from glucose form the thiazole ring and side chain.
L-Cysteine¹³CTo confirm carbon contribution from the amino acid.Increased m/z corresponding to carbon atoms from cysteine.
L-Cysteine¹⁵NTo identify the source of the nitrogen atom.A one-unit mass shift in the molecular ion, confirming nitrogen donation from cysteine.
L-Cysteine³⁴S (stable isotope of sulfur)To pinpoint the source of the sulfur atom.A two-unit mass shift in the molecular ion, confirming sulfur donation from cysteine.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory)

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2-Thiazoleacetaldehyde. Density Functional Theory (DFT) is a prominent computational method used for this purpose, balancing accuracy with computational cost. rowansci.comq-chem.com DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. rowansci.com

These calculations can predict various properties of this compound, including its optimized geometry (bond lengths and angles), vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as the distribution of electron density and molecular orbital energies. researchgate.net The Kohn-Sham framework within DFT uses orbitals to construct the electron density, making it analogous in some ways to traditional Hartree-Fock theory but with the inclusion of electron correlation effects. q-chem.com

The process involves defining the molecule's structure, charge, the specific theoretical method (e.g., a DFT functional like B3LYP or M06-2X), and a basis set (e.g., 6-31G*) which describes the atomic orbitals. nih.govmpg.de From these inputs, the electronic structure is computed, yielding insights into the molecule's stability and potential reactivity. mpg.deaps.org For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic or electrophilic attack.

Table 1: Representative Theoretical Data for Thiazole-based Compounds This table illustrates the type of data obtained from DFT calculations on thiazole-related structures. The specific values are hypothetical examples based on typical computational outputs for small organic molecules.

PropertyCalculated ValueMethod/Basis Set
C=N Bond Length (Thiazole Ring)1.30 ÅB3LYP/6-31G
C-S Bond Length (Thiazole Ring)1.75 ÅB3LYP/6-31G
Aldehyde C=O Bond Length1.21 ÅB3LYP/6-31G
HOMO Energy-6.8 eVM06-2X/6-31+G(d,p)
LUMO Energy-1.5 eVM06-2X/6-31+G(d,p)
Dipole Moment3.2 DB3LYP/6-31G

Note: Data are illustrative and not specific experimental or calculated values for this compound.

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. wikipedia.orgopenstax.org For reactions involving this compound, computational methods can identify reactants, products, and all the transient species in between, including reactive intermediates and transition states. wikipedia.orgsmu.edu

Transition State Theory (TST) is a central concept, defining the transition state as the highest energy point on the minimum energy path connecting reactants and products. utexas.eduwashington.eduwikipedia.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate. utexas.edusolubilityofthings.com Computational models, particularly using DFT, can locate the geometry of these short-lived transition states and calculate their energies. nih.govnih.gov

For example, a theoretical study on the reaction of 5-alkoxyoxazoles with thioaldehydes (a class of compounds related to this compound) used B3LYP/6-31G* calculations to map the entire reaction pathway. nih.gov The study identified a Diels-Alder reaction followed by a concerted ring-opening-ring-closing step, successfully calculating the activation barriers for each step. nih.gov Such analyses clarify how reactions proceed, explaining why certain products are formed and under what conditions a reaction is feasible. nih.govyoutube.com The process involves calculating the energy profile along the intrinsic reaction coordinate (IRC), which confirms that the identified transition state correctly connects the reactants and products. smu.edu

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound This table provides an example of how activation energies for different potential reaction pathways can be compared computationally.

Reaction PathwayRate-Determining StepCalculated Activation Energy (kcal/mol)Computational Method
Pathway A: Aldol (B89426) AdditionC-C bond formation22.5DFT (B3LYP/6-31G)
Pathway B: Thiazole (B1198619) Ring OpeningS-C bond cleavage45.8DFT (B3LYP/6-31G)
Pathway C: Oxidation of AldehydeH-abstraction15.2DFT (B3LYP/6-31G*)

Note: Values are hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity Profiles

A major strength of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemistry. nih.govchemrxiv.org By analyzing the electronic structure and calculated energy profiles of potential reaction pathways, researchers can predict which sites on a molecule like this compound are most reactive and which products will be favored.

Reactivity can be predicted by examining properties derived from the electronic structure. For instance, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. mdpi.com For perfluoro-heteroaromatic systems, which share some electronic features with thiazoles, a low degree of LUMO density at a particular carbon atom was found to correlate with a higher energy transition state for nucleophilic attack, thus predicting lower reactivity at that site. mdpi.com

Selectivity (e.g., regioselectivity) is predicted by comparing the activation energies for competing reaction pathways. beilstein-journals.org The pathway with the lower activation energy barrier is kinetically favored and will lead to the major product. openstax.org A computational approach was developed to predict the regioselectivity of palladium-catalyzed C-H activation reactions by automatically generating intermediates for different mechanisms and comparing their stabilities. beilstein-journals.org This method successfully distinguished between proton abstraction and electrophilic aromatic substitution mechanisms, correctly predicting the experimental outcomes. beilstein-journals.org Such predictive models are increasingly used to screen substrates and optimize reaction conditions before undertaking extensive experimental work. chemrxiv.orgucf.edu

Table 3: Predicted vs. Experimental Regioselectivity for a Hypothetical Functionalization of a Thiazole Derivative

Position of SubstitutionPredicted Product Ratio (Calculated ΔΔG‡)Experimental Product Ratio
C4-position95% (ΔΔG‡ = 2.5 kcal/mol)92%
C5-position5%8%

Note: Data are illustrative, demonstrating the correlation between calculated energy differences and experimental product distributions.

In Silico Design and Screening of Thiazole-Containing Molecules

The thiazole ring is a common scaffold in medicinal chemistry. Computational methods, collectively known as in silico techniques, are pivotal in the rational design and screening of new thiazole-containing molecules for potential therapeutic applications. scielo.brnih.gov These approaches accelerate the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and biological testing. mdpi.com

Virtual screening involves docking large libraries of compounds into the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov The docking process predicts the binding mode and estimates the binding affinity (often as a "docking score") of each molecule. nih.gov This allows researchers to identify compounds that are most likely to be active. For example, in silico studies have been used to design and evaluate thiazole derivatives as potential inhibitors of enzymes like carbonic anhydrase and VEGFR-2. mdpi.comnih.gov

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This early-stage screening helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles. The design process is often iterative: initial hits from screening are computationally modified to improve potency and ADMET properties, and the new designs are then re-evaluated in silico before being synthesized. nih.govrsc.org

Table 4: Example of In Silico Screening Data for Designed Thiazole Derivatives Targeting a Kinase

Compound IDPredicted Binding Affinity (Docking Score, kcal/mol)Key Predicted InteractionsPredicted Lipinski Rule of Five Compliance
Thiazole-001-9.2H-bond with LYS745, Pi-stacking with PHE856Compliant
Thiazole-002-8.5H-bond with ASP855Compliant
Thiazole-003-7.1van der Waals contacts onlyCompliant
Thiazole-004-9.8H-bond with LYS745, H-bond with MET793Non-compliant (MW > 500)

Note: Data are representative of typical outputs from molecular docking and ADMET prediction software. nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Routes for 2-Thiazoleacetaldehyde

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, the future demands more sustainable, efficient, and versatile synthetic strategies. nih.gov Emerging research is focused on developing novel routes that offer improved atom economy, reduced waste, and the use of greener catalysts and solvents. mdpi.comrsc.org

Key future directions include:

Catalytic Approaches: The development of novel catalysts is paramount. This includes exploring inexpensive, non-toxic metal catalysts or even metal-free organocatalysts to drive the synthesis of the thiazole ring. mdpi.combeilstein-journals.org For instance, recent studies have shown the use of laccase or nano-ferric supported organocatalysts for synthesizing related heterocyclic structures under environmentally benign conditions. mdpi.combeilstein-journals.org Future work could adapt these catalytic systems for the efficient production of this compound precursors.

Flow Chemistry and Microwave-Assisted Synthesis: Shifting from traditional batch processing to continuous flow or microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance process safety and scalability. beilstein-journals.orgkaskaden-reaktionen.de Microwave irradiation, for example, has been used to synthesize N-substituted pyrroles without any catalyst in water, a principle that could be extended to thiazole synthesis. beilstein-journals.org

Novel Building Blocks: Research into alternative starting materials beyond traditional α-haloketones is a promising avenue. For example, a recent study demonstrated a scalable, one-pot synthesis of 2,4-disubstituted thiazoles using diazoketones, which are more chemically resilient alternatives to halogen ketones. chemrxiv.org Another innovative approach involves the formal [4+1] addition of NaSH to bromoisocyanoalkenes, providing a versatile route to substituted thiazoles. acs.org Adapting such novel building blocks and reaction pathways could lead to more direct and efficient syntheses of this compound.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Novel Catalysis Greener, lower cost, higher efficiency, milder conditions. mdpi.combeilstein-journals.orgOrganocatalysis, Nanocatalysis, Biocatalysis. mdpi.comnih.gov
Process Technology Faster reactions, improved safety, scalability, automation. beilstein-journals.orgkaskaden-reaktionen.deContinuous Flow Chemistry, Microwave Synthesis.
New Reagents Increased scope, improved functional group tolerance, novel pathways. chemrxiv.orgacs.orgDiazoketone Chemistry, Isocyanide Chemistry.

Elucidation of Undiscovered Reactivity and Transformation Pathways

The reactivity of the thiazole ring is well-documented, encompassing electrophilic and nucleophilic substitutions, deprotonation at the C2 position, and cycloadditions. pharmaguideline.comwikipedia.org However, the specific reactivity profile of this compound, where the aldehyde group significantly influences the electronic properties of the heterocyclic core, remains an area ripe for exploration.

Future research should focus on:

Exploring Known Reactions with a New Substrate: Systematically applying known thiazole reactions to this compound could unveil unique outcomes. For instance, the deprotonation of the C2 position using organolithium compounds is a standard method to create a nucleophilic center. pharmaguideline.com Investigating how the adjacent acetaldehyde (B116499) moiety modulates this reactivity could lead to novel C-C bond-forming reactions.

Oxidation and Reduction Studies: The oxidation of the thiazole nitrogen to form an N-oxide can alter the ring's reactivity, favoring substitution at the C2-position under milder conditions. wikipedia.org Exploring the selective oxidation of the nitrogen versus the aldehyde group in this compound could provide access to new synthetic intermediates.

Cycloaddition Reactions: While thiazoles typically undergo cycloadditions at high temperatures, the presence of the aldehyde group might influence their participation in reactions like the Diels-Alder reaction, potentially leading to pyridine (B92270) derivatives after sulfur extrusion under milder conditions. wikipedia.org

Dearomatization Cascades: A novel copper(I)-catalyzed cascade reaction has been used for the functionalization of thiazoles via dearomatization. mdpi.com Investigating the behavior of this compound in such dearomatizing transformations could yield densely substituted, non-aromatic heterocyclic structures that are otherwise difficult to access.

Integration of this compound into Cascade and Multicomponent Reactions

Multicomponent Reactions (MCRs): As aldehydes are key components in many named MCRs, this compound could be readily employed in reactions such as the Ugi, Biginelli, Passerini, or Groebke–Blackburn–Bienaymé reactions. researchgate.netrsc.orgresearchgate.net This would allow for the rapid assembly of complex molecules incorporating the thiazole scaffold from three or more simple starting materials, creating diverse chemical libraries for applications in drug discovery. nih.govnih.gov For example, the reaction of 2-aminothiazole, an aldehyde, and an isocyanide in the Groebke–Blackburn–Bienaymé reaction yields imidazo[1,2-a]pyridines; using this compound in similar setups could generate novel, complex heterocyclic systems. semanticscholar.org

Cascade Reactions: These reactions, where each step sets up the functionality for the next, are powerful tools in total synthesis. mdpi.comsocietechimiquedefrance.frnih.gov this compound could be designed as a substrate for organocatalytic cascades, such as aza-Michael-aldol reactions, to construct highly functionalized chiral products in a stereocontrolled manner. beilstein-journals.org An organocatalytic [4+2] annulation involving Knoevenagel condensation followed by an oxa-Michael reaction has been used to create chromenes from salicylaldehydes, demonstrating a potential reaction template for this compound. mdpi.com

Reaction TypeKey Reactants (Example)Potential Product Scaffold
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic Acid. rsc.orgBis-amides.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea (B124793). rsc.orgDihydropyrimidinones.
Groebke–Blackburn–Bienaymé Aldehyde, Amidine, Isocyanide. semanticscholar.orgImidazo-fused heterocycles.
Aza-Michael/Aldol (B89426) Cascade Aldehyde, Enone, Amine Catalyst. beilstein-journals.orgHighly functionalized chiral heterocycles.

Advanced Analytical Tools for Real-time Monitoring and Trace Analysis

As the applications of this compound expand, the need for sophisticated analytical methods for its detection, quantification, and real-time monitoring becomes critical. This is especially true for trace analysis in complex matrices like environmental samples or biological systems.

Future research in this area will likely involve:

Hyphenated Chromatographic Techniques: The development of robust methods using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be essential. acs.org These techniques offer high sensitivity and selectivity, crucial for identifying and quantifying trace amounts of the compound and its metabolites. Novel derivatization reagents, such as N-heterocyclic carbenes, are being developed to improve the LC-MS analysis of aliphatic aldehydes, a strategy that could be adapted for this compound. acs.org

Real-time Analysis: Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry could enable the rapid monitoring of reactions involving this compound without extensive sample preparation. researchgate.net This would provide synthetic chemists with a powerful tool for reaction optimization and mechanistic studies.

Specialized Sensors: The development of chemosensors for the selective detection of heterocyclic aldehydes is an emerging field. researchgate.net Future work could focus on creating optical or fluorescent probes that specifically react with this compound, allowing for its real-time visualization and quantification in biological systems, similar to sensors developed for catechol aldehydes. chemrxiv.org

Computational Chemistry for De Novo Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and enabling the design of novel molecules with desired properties. sumitomo-chem.co.jpnih.govrsc.org

Mechanistic Understanding: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound. mdpi.comrsc.org By modeling transition states and reaction energy profiles, researchers can understand stereoselectivities, predict reactivity, and rationalize experimental outcomes. sumitomo-chem.co.jprsc.org For instance, DFT has been used to study the reactivity of substituted thiazoles, predicting which sites are most susceptible to electrophilic or nucleophilic attack, knowledge that is directly applicable to this compound. researchgate.net

De Novo Design: The principles of de novo drug design, which involve creating novel molecular structures from scratch, can be applied to the this compound scaffold. frontiersin.orgmdpi.comarxiv.org Using computational algorithms, new derivatives can be designed in silico to fit the active site of a biological target. schrodinger.comrsc.org Fragment-based design approaches could use the thiazole-acetaldehyde core as a starting point, iteratively adding new functional groups to optimize binding affinity and other pharmacological properties. mdpi.com This synergy between computational design and synthetic execution will accelerate the discovery of new bioactive compounds based on the this compound framework.

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Elucidating reaction pathways and transition states. mdpi.comrsc.orgMechanistic insight, prediction of reactivity and selectivity. researchgate.net
Molecular Docking Simulating binding interactions with biological targets. nih.govrsc.orgIdentification of potential protein targets, prediction of binding modes.
De Novo Design Algorithms Generating novel molecular structures based on the thiazole scaffold. mdpi.comrsc.orgDiscovery of new lead compounds with optimized properties.
Multiscale Modeling (QM/MM) Studying enzymatic reactions or interactions in complex environments. mdpi.comUnderstanding biological activity and metabolism.

Q & A

Q. What are the key physicochemical properties of 2-Thiazoleacetaldehyde, and how do they influence experimental design?

this compound is a heterocyclic aldehyde with a thiazole core and an aldehyde functional group. Its physicochemical properties, such as polarity, solubility in organic solvents (e.g., DMSO, ethanol), and reactivity toward nucleophiles, are critical for designing reactions. For example, the aldehyde group participates in condensation reactions (e.g., formation of Schiff bases), while the thiazole ring contributes to π-π stacking interactions in supramolecular chemistry. Researchers must account for its sensitivity to moisture and oxidation by storing it under inert atmospheres and using anhydrous solvents .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves cyclocondensation of thiourea derivatives with α-halogenated aldehydes under basic conditions. For instance, reacting 2-aminothiazole with chloroacetaldehyde in the presence of sodium acetate yields this compound. Alternative methods include oxidative functionalization of thiazole precursors using reagents like selenium dioxide. Reaction optimization (e.g., temperature control at 60–80°C, solvent selection) is critical to avoid side reactions such as over-oxidation or polymerization .

Q. How should researchers handle and store this compound to ensure stability?

Due to its aldehyde group’s susceptibility to oxidation, this compound should be stored in airtight, amber vials under nitrogen at –20°C. Handling in gloveboxes or under inert gas flow minimizes degradation. Safety protocols from analogous thiazole compounds recommend using personal protective equipment (PPE) to prevent dermal/ocular exposure, as thiazoles can exhibit moderate toxicity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization requires balancing reaction parameters:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Workup strategies : Quenching reactions with ice-cold water minimizes byproduct formation.
    Recent studies report yields up to 75% when using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound and resolving data contradictions?

  • NMR Spectroscopy : 1^1H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and thiazole protons (δ 7.2–8.1 ppm). Discrepancies in integration ratios may indicate impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isobaric species (e.g., oxidation byproducts).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How do structural modifications of this compound impact its bioactivity in drug discovery?

The aldehyde group can be derivatized into hydrazones or thiosemicarbazones to enhance binding to biological targets. For example, Schiff base derivatives of this compound show inhibitory activity against tyrosine kinases (IC₅₀ = 2–5 μM) by chelating metal ions in catalytic domains. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the thiazole ring for improving potency .

Q. What strategies mitigate instability issues during in vitro assays involving this compound?

  • Stabilizing agents : Adding antioxidants (e.g., BHT) to assay buffers prevents aldehyde oxidation.
  • Prodrug approaches : Masking the aldehyde as an acetal derivative improves plasma stability while retaining activity upon hydrolysis .

Q. How can researchers address contradictory results in reactivity studies of this compound?

Contradictions often arise from differing reaction conditions (e.g., solvent polarity, temperature). For example, nucleophilic addition to the aldehyde group may favor either 1,2- or 1,4-addition pathways depending on the base used (e.g., Et₃N vs. NaH). Systematic kinetic studies under controlled conditions, coupled with computational modeling (DFT), help clarify mechanistic pathways .

Methodological and Data Analysis Questions

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like Gaussian or ORCA models transition states for condensation reactions, aiding in mechanistic studies .

Q. How should researchers design experiments to validate the biological targets of this compound derivatives?

  • Target identification : Use affinity chromatography with immobilized derivatives to pull down binding proteins.
  • Validation : Knockdown/knockout models (e.g., CRISPR-Cas9) confirm target relevance. For example, derivatives targeting EGFR showed reduced activity in EGFR-null cell lines .

Stability and Compatibility

Q. What are the known incompatible reagents or conditions for this compound?

Avoid strong oxidizing agents (e.g., KMnO₄), which degrade the aldehyde to carboxylic acid. Prolonged exposure to amines (e.g., primary amines in buffer solutions) leads to Schiff base formation, altering the compound’s reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.